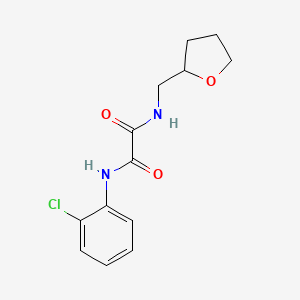

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

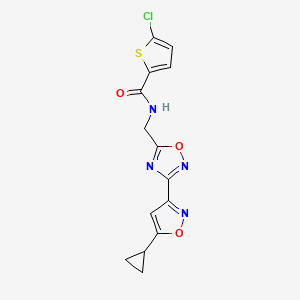

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the development of antibiotics to combat antibiotic-resistant bacteria. OXA-23 inhibitor is a potential solution to the growing concern of antibiotic resistance, which has become a global health crisis.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide and its derivatives have been studied for their properties in coordination chemistry. These compounds show potential in designing homo- and heterometallic species, particularly due to their ability to exhibit cis-trans isomerization equilibria and the variety of substituents that can be used to modify their charge, complexing ability, and polarity. They are particularly suitable for stabilizing high oxidation states of late first-row transition metal ions and have been noted for their role in mediating strong antiferromagnetic interactions between paramagnetic centers (Ruiz et al., 1999).

Synthesis and Structural Characterization

The synthesis and structural characterization of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives are significant areas of research. These derivatives are used in preparing complexes with specific metals, contributing to our understanding of molecular structures and interactions. Studies have focused on the design and synthesis of novel ligand systems for the formation of metal complexes, highlighting their importance in inorganic chemistry and materials science (O’Neil, Wilson, & Katzenellenbogen, 1994).

Molecular Characterization in Biochemistry

In the field of biochemistry, the molecular characterization of compounds like N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide and its congeners has been explored. These compounds are studied for their role in generating bioactive molecules, such as anandamide, and their activities in biological systems, indicating their potential importance in understanding biochemical pathways (Okamoto et al., 2004).

Electrocatalytic Reactions and Electrochemical Properties

Research has been conducted on the electrochemical properties of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives. These studies are crucial for their application in electrocatalytic reactions, where they serve as catalysts for selective oxidation of organic molecules. Understanding their electrochemical behavior aids in the development of efficient and selective catalysts for industrial applications (Nutting, Rafiee, & Stahl, 2018).

Material Science and Nanotechnology

The derivatives of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide find applications in material science and nanotechnology. Their properties are utilized in synthesizing and characterizing new materials with specific structural and spectral features. These compounds play a significant role in the development of materials with novel optical, electronic, and structural properties, contributing to advances in various technological fields (Demir et al., 2016).

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUPYYMNWHLZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)